molecular formula C10H13ClN2S B5803987 N-(3-chloro-2-methylphenyl)-N'-ethylthiourea

N-(3-chloro-2-methylphenyl)-N'-ethylthiourea

Cat. No. B5803987
M. Wt: 228.74 g/mol
InChI Key: OHKYNBLWIZZFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-ethylthiourea is a chemical compound that has been extensively studied for its scientific research applications. It is also known as chloroethylclomiphene or CEC. This compound is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-ethylthiourea involves the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and endogenous compounds. This inhibition can lead to altered pharmacokinetics and drug interactions. The compound has also been shown to have antiestrogenic activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-N'-ethylthiourea in lab experiments is its potency as a cytochrome P450 inhibitor. This allows for the study of drug metabolism and drug interactions in a more controlled manner. However, one limitation is the potential for off-target effects, as the compound may inhibit other enzymes or pathways in addition to cytochrome P450.

Future Directions

There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-ethylthiourea. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route, as well as the safety and efficacy of the compound in humans. Other future directions include the development of more specific and potent cytochrome P450 inhibitors, and the investigation of the compound's effects on other biochemical pathways and processes.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-ethylthiourea involves the reaction of 3-chloro-2-methylbenzyl chloride with ethylthiourea in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-ethylthiourea has been used in various scientific research applications, including studies on the metabolism of drugs, the role of cytochrome P450 enzymes in drug interactions, and the effects of environmental toxins on human health. It has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S/c1-3-12-10(14)13-9-6-4-5-8(11)7(9)2/h4-6H,3H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYNBLWIZZFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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